2-(3-Methoxyoxetan-3-yl)-N-methyl-ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Methoxyoxetan-3-yl)-N-methyl-ethanamine is a chemical compound that features an oxetane ring, which is a four-membered cyclic ether. The presence of the oxetane ring imparts unique properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyoxetan-3-yl)-N-methyl-ethanamine typically involves the formation of the oxetane ring followed by the introduction of the methoxy and amine groups. One common method involves the reaction of 3-oxetanone with methanol in the presence of an acid catalyst to form 3-methoxyoxetane. This intermediate is then reacted with N-methyl-ethanamine under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Methoxyoxetan-3-yl)-N-methyl-ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various oxetane derivatives, reduced amine compounds, and substituted oxetane compounds.
Wissenschaftliche Forschungsanwendungen
2-(3-Methoxyoxetan-3-yl)-N-methyl-ethanamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-(3-Methoxyoxetan-3-yl)-N-methyl-ethanamine involves its interaction with specific molecular targets and pathways. The oxetane ring can act as a bioisostere for carbonyl groups, influencing the compound’s binding affinity and metabolic stability. The methoxy and amine groups further modulate its chemical reactivity and biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methyl-N-(3-phenylamino)oxetan-3-yl-2-propanesulfinamide
- Methyl 2-(oxetan-3-ylidene)acetate
- 3-Substituted 3-(acetoxymethyl)oxetane compounds
Uniqueness
2-(3-Methoxyoxetan-3-yl)-N-methyl-ethanamine is unique due to the presence of both the methoxy and N-methyl-ethanamine groups, which confer distinct chemical and biological properties. Its oxetane ring structure also provides enhanced metabolic stability and hydrophilicity compared to other cyclic and acyclic frameworks.
Eigenschaften
Molekularformel |
C7H15NO2 |
---|---|
Molekulargewicht |
145.20 g/mol |
IUPAC-Name |
2-(3-methoxyoxetan-3-yl)-N-methylethanamine |
InChI |
InChI=1S/C7H15NO2/c1-8-4-3-7(9-2)5-10-6-7/h8H,3-6H2,1-2H3 |
InChI-Schlüssel |
CHCKYBYSWHERSA-UHFFFAOYSA-N |
Kanonische SMILES |
CNCCC1(COC1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.